2-((2-Bromobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide
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Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
The compound and its derivatives are frequently utilized as intermediates in synthetic chemistry for the development of various heterocyclic compounds. For instance, the synthesis and structural evaluations of Thiazolo[3,2‐a]pyrimidine derivatives demonstrate the compound's utility in creating heterocycles that are foundational structures in many pharmaceuticals (Balkan, Ertan, & Burgemeister, 1992). Similarly, the synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines showcases the application of such compounds in generating new classes of antifilarial agents, indicating a potential pathway for developing treatments for filarial infections (Singh et al., 2008).
Biological Activity
Research into the biological activities of compounds structurally related to "2-((2-Bromobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrobromide" has highlighted their potential in medical applications. For example, studies on the synthesis and anti-HIV-1 activity of thio analogues of dihydroalkoxybenzyloxopyrimidines reveal the significant potential of such compounds as non-nucleoside reverse transcriptase inhibitors, which could be crucial in the development of new therapies for HIV (Mai et al., 1995).
Material Science Applications
In material science, the bromination reactions and subsequent modifications of similar compounds have been studied for their potential in creating new materials with unique properties. For instance, the halogen bonding directed supramolecular assembly in bromo-substituted trezimides and tennimides explores the formation of macrocyclic structures through halogen bonding, which could have implications for the development of novel materials with specific functions (Mocilac & Gallagher, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The bromobenzyl group might interact with these targets due to its aromatic nature and the presence of a bromine atom, which is often involved in halogen bonding in biological systems .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. It might bind to its target and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
Factors such as its size, polarity, and the presence of the bromine atom could influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2S.BrH/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11;/h1-2,4-5H,3,6-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGHGZHBAYYGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=CC=C2Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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